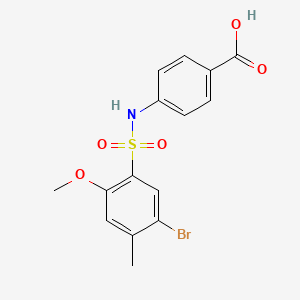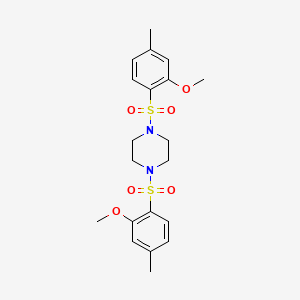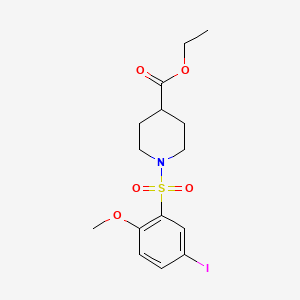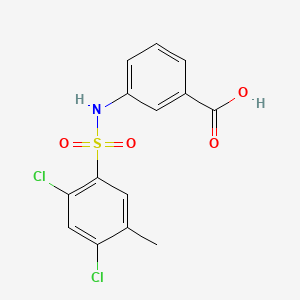![molecular formula C21H18N2O3S2 B604385 Ethyl 2-[(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-thiophen-2-ylthiophene-3-carboxylate CAS No. 342395-99-7](/img/structure/B604385.png)
Ethyl 2-[(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-thiophen-2-ylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5’-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]amino}-[2,3’-bithiophene]-4’-carboxylate is a complex organic compound that features an indole moiety fused with a bithiophene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5’-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]amino}-[2,3’-bithiophene]-4’-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The bithiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5’-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]amino}-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and bithiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or bithiophene rings .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have shown potential as bioactive molecules with applications in drug discovery and development. They can interact with various biological targets, making them useful in studying cellular processes and disease mechanisms .
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit activities such as anticancer, antimicrobial, and anti-inflammatory effects, making them candidates for drug development .
Industry
In industry, the compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies .
Mécanisme D'action
The mechanism of action of ethyl 5’-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]amino}-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bithiophene structure contributes to the compound’s electronic properties, influencing its interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: A compound with a similar indole structure used as a receptor tyrosine kinase inhibitor in cancer therapy.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure, involved in plant growth and development.
Uniqueness
Ethyl 5’-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]amino}-[2,3’-bithiophene]-4’-carboxylate is unique due to its combination of an indole moiety with a bithiophene structure. This dual functionality allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
342395-99-7 |
|---|---|
Formule moléculaire |
C21H18N2O3S2 |
Poids moléculaire |
410.5g/mol |
Nom IUPAC |
ethyl 2-[(E)-(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-26-21(25)18-15(17-9-6-10-27-17)12-28-19(18)22-11-14-13-7-4-5-8-16(13)23(2)20(14)24/h4-12,24H,3H2,1-2H3/b22-11+ |
Clé InChI |
AKCSIMSUTGEJTN-SSDVNMTOSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)N=CC3=C(N(C4=CC=CC=C43)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B604310.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B604311.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B604312.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B604313.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dimethylbenzamide](/img/structure/B604315.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B604316.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzenesulfonamide](/img/structure/B604317.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethylbenzamide](/img/structure/B604320.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B604323.png)
![N-[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)-5-methylphenyl]-5-nitro-2-furamide](/img/structure/B604324.png)
